Ceralifimod
Übersicht
Beschreibung
Ceralifimod, also known as ONO-4641, is a compound that is currently under investigation in clinical trials . It is an orally active, potent, S1P1 & S1P5 subtype-selective sphingosine-1-phosphate (S1P) receptor agonist . The molecular formula of Ceralifimod is C27H33NO4 .
Molecular Structure Analysis
The IUPAC name for Ceralifimod is 1- [ [6- [ (2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid . Its molecular weight is 435.6 g/mol .Physical And Chemical Properties Analysis
Ceralifimod has a molecular formula of C27H33NO4 and a molecular weight of 435.56 g/mol . More specific physical and chemical properties such as solubility and stability are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Sclerosis
Ceralifimod is a sphingosine 1-phosphate receptor (S1PR) modulator and has been used in the treatment of multiple sclerosis (MS) . It indirectly antagonizes the receptor’s function leading to sequestration of lymphocytes in the lymph nodes . The phase II DreaMS trial, completed in 2012, randomized 407 participants to 0.05, 0.1, or 0.15 mg ceralifimod or placebo .
Selective S1PR1 and S1PR5 Modulator
Ceralifimod is an oral, selective S1PR1 and S1PR5 modulator . This selectivity is of interest as it can potentially reduce undesirable effects caused by interaction with other S1PR subtypes, which are expressed in diverse tissues, including cardiac myocytes .
Treatment of Relapsing-Remitting Multiple Sclerosis (RRMS)
Ceralifimod has been investigated in clinical trials for the treatment of RRMS . The objective of these studies was to evaluate the safety and efficacy of Ceralifimod in patients with RRMS over a 26-week treatment period .
Potential Treatment for Other Autoimmune Diseases
The S1PR axis, which Ceralifimod targets, has been implicated in several immune-mediated disorders, such as rheumatoid arthritis, and inflammatory bowel diseases . Therefore, Ceralifimod could potentially be used in the treatment of these conditions .
Treatment of Polymyositis and Dermatomyositis
Clinical trials of S1PR modulators, including Ceralifimod, in conditions such as polymyositis and dermatomyositis are ongoing . These are inflammatory diseases that cause muscle weakness.
Potential Treatment for Type 1 Diabetes Mellitus
Ceralifimod has shown preventive and therapeutic efficacy in preclinical models of Type 1 Diabetes Mellitus . This suggests a potential new application of Ceralifimod in the treatment of this condition .
Wirkmechanismus
Target of Action
Ceralifimod, also known as ONO-4641, is a potent and selective agonist for sphingosine 1-phosphate receptors 1 and 5 (S1PR1 and S1PR5) . These receptors are part of the sphingosine 1-phosphate (S1P) receptor family, which plays a crucial role in regulating diverse physiological and pathological cellular responses involved in immune, cardiovascular, and neurological functions .
Mode of Action
Ceralifimod interacts with its targets, S1PR1 and S1PR5, by binding to these receptors with high affinity . This interaction triggers a cascade of downstream effects that modulate the role of these receptors in immune cell trafficking. Specifically, it leads to the sequestration of autoreactive lymphocytes in the lymphoid organs, reducing their recirculation and subsequent infiltration into the central nervous system .
Biochemical Pathways
It is known that s1p receptors, including s1pr1 and s1pr5, are involved in various signaling pathways such as akt, rac, rho, erk, and pkc . By acting on these receptors, Ceralifimod may influence these pathways and their downstream effects.
Result of Action
The primary result of Ceralifimod’s action is the modulation of immune cell trafficking. By binding to S1PR1 and S1PR5, Ceralifimod causes the sequestration of autoreactive lymphocytes in the lymphoid organs. This reduces their recirculation and subsequent infiltration into the central nervous system, which is particularly beneficial in conditions like multiple sclerosis .
Zukünftige Richtungen
Ceralifimod is currently under investigation in clinical trials for the treatment of relapsing-remitting multiple sclerosis (RRMS) . The development of this new class of therapeutic compounds continues to be a pharmacological goal of high interest in clinical trials for treatment of various autoimmune disorders, including MS .
Eigenschaften
IUPAC Name |
1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQIPUKAXBMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceralifimod | |
CAS RN |
891859-12-4 | |
Record name | Ceralifimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceralifimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CERALIFIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.